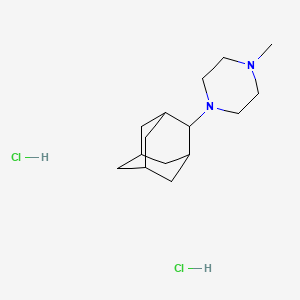![molecular formula C18H18N2O3 B5103933 5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione](/img/structure/B5103933.png)
5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a phenyl group substituted with a methoxy group and a methyl group, attached to an imidazolidine-2,4-dione core. Imidazolidinediones are known for their diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione typically involves the reaction of 3-[(2-methylphenyl)methoxy]benzaldehyde with urea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating the reaction mixture to reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
- 5-(2-methoxy-5-methylphenyl)-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-methyl-5-[3-[(2-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-3-4-7-13(12)11-23-15-9-5-8-14(10-15)18(2)16(21)19-17(22)20-18/h3-10H,11H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYKUCXAPSRSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C3(C(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-fluorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5103862.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)

![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)
![N-(2-methoxyethyl)-2-[(2-methoxyphenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B5103891.png)
![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
![(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5103907.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid](/img/structure/B5103915.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole](/img/structure/B5103940.png)
![N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B5103944.png)
